1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone is a synthetic organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone typically involves the reaction of 8-mercaptoquinoline with 1-(4-methylpiperazin-1-yl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the piperazine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Substituted quinoline or piperazine derivatives
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone has found applications in various fields of scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes and enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)ethanone can be compared with other similar compounds, such as:
1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)propanone: Similar structure but with a propanone group instead of ethanone, leading to different chemical properties and reactivity.
1-(4-Methylpiperazin-1-yl)-2-(quinolin-8-ylthio)butanone: Contains a butanone group, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of the quinoline and piperazine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
712307-27-2 |
---|---|
Molecular Formula |
C16H19N3OS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-quinolin-8-ylsulfanylethanone |
InChI |
InChI=1S/C16H19N3OS/c1-18-8-10-19(11-9-18)15(20)12-21-14-6-2-4-13-5-3-7-17-16(13)14/h2-7H,8-12H2,1H3 |
InChI Key |
PRIDMMBTGASWIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.